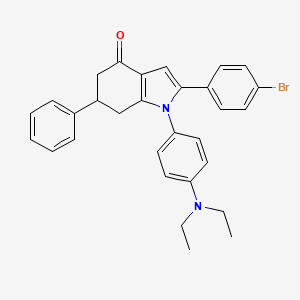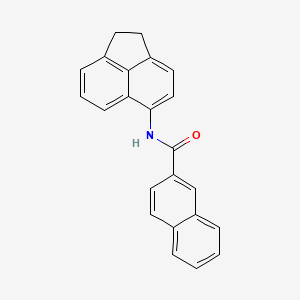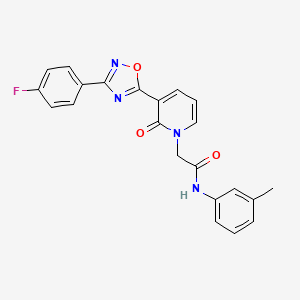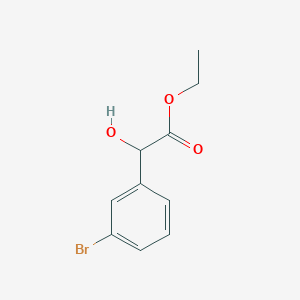
1-(4-(Diethylamino)phenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Diethylamino)phenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one (hereafter referred to as compound X) is a synthetic compound of interest to scientists in the fields of organic chemistry, pharmacology, and biochemistry. Compound X is a potent inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of many drugs in the body. As such, it has been studied for its potential applications in drug discovery and development, as well as for its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Properties
- The synthesis of compounds involving diethylamino functional groups, like "1-(4-(Diethylamino)phenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one", often explores their potential as intermediates in organic synthesis due to their low toxicity and good thermal stability (Zhang Da, 2015).
- Photophysical studies of similar compounds have shown that they can exhibit strong fluorescence properties, which are useful in the development of fluorescent materials (T. Shimasaki et al., 2021).
Applications in Sensing and Detection
- Compounds with diethylamino functional groups have been used in the development of pH probes that work in strongly acidic conditions. These probes can exhibit pH-dependent near-infrared OFF–ON emission, which is valuable for selective detection and sensing applications (Yan-Hua Zhan et al., 2016).
Antimicrobial Properties
- Studies on derivatives of similar compounds have shown significant antimicrobial activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential use in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Biochemical Interactions
- Research on metal complexes with ligands related to diethylamino functional groups has been conducted to explore their interactions with DNA and plasma proteins. Such studies are crucial for understanding the potential of these compounds in medicinal chemistry, particularly as DNA probes or anticancer agents (Chandrasekhar Vidya Rani et al., 2020).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-[4-(diethylamino)phenyl]-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29BrN2O/c1-3-32(4-2)25-14-16-26(17-15-25)33-28(22-10-12-24(31)13-11-22)20-27-29(33)18-23(19-30(27)34)21-8-6-5-7-9-21/h5-17,20,23H,3-4,18-19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBPZZZXDFFXPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Diethylamino)phenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2418543.png)

![3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418545.png)
![5-{[1-(2-chloropyridin-3-yl)-N-methylformamido]methyl}-2-methylfuran-3-carboxylic acid](/img/structure/B2418546.png)

![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2418550.png)


![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2418560.png)

![N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2418562.png)